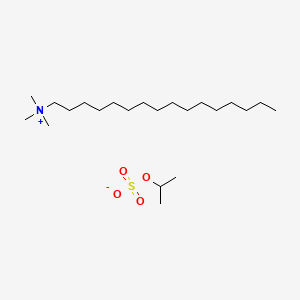
Hexadecyltrimethylammonium isopropyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyltrimethylammonium isopropyl sulfate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in facilitating reactions and processes that involve complex molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium isopropyl sulfate can be synthesized through a quaternization reaction involving hexadecylamine and trimethylamine, followed by the addition of isopropyl sulfate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the following steps:
Quaternization: Hexadecylamine reacts with trimethylamine in the presence of a suitable solvent, such as ethanol, to form hexadecyltrimethylammonium bromide.
Sulfonation: The hexadecyltrimethylammonium bromide is then treated with isopropyl sulfate to replace the bromide ion with the isopropyl sulfate ion, resulting in the formation of hexadecyltrimethylammonium isopropyl sulfate.
Industrial Production Methods
In industrial settings, the production of hexadecyltrimethylammonium isopropyl sulfate involves large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyltrimethylammonium isopropyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The most notable reactions involve substitution, where the isopropyl sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles, such as hydroxide ions or other anions, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hexadecyltrimethylammonium isopropyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: This compound is employed in cell lysis protocols to extract DNA and proteins from biological samples.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of hexadecyltrimethylammonium isopropyl sulfate involves its ability to interact with both hydrophilic and hydrophobic molecules. This dual interaction capability allows it to disrupt cell membranes, solubilize hydrophobic compounds, and facilitate the formation of micelles. The molecular targets include lipid bilayers in cell membranes and hydrophobic regions of proteins and other macromolecules.
Vergleich Mit ähnlichen Verbindungen
Hexadecyltrimethylammonium isopropyl sulfate is similar to other quaternary ammonium compounds, such as:
Cetrimonium bromide: Used as an antiseptic and in DNA extraction protocols.
Cetrimonium chloride: Commonly found in hair conditioners and other personal care products.
Hexadecyltrimethylammonium bromide: Used in the synthesis of nanoparticles and as a surfactant in various applications.
Uniqueness
What sets hexadecyltrimethylammonium isopropyl sulfate apart is its specific combination of the hexadecyltrimethylammonium cation with the isopropyl sulfate anion, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Eigenschaften
CAS-Nummer |
78480-17-8 |
|---|---|
Molekularformel |
C22H49NO4S |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
hexadecyl(trimethyl)azanium;propan-2-yl sulfate |
InChI |
InChI=1S/C19H42N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-3(2)7-8(4,5)6/h5-19H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI-Schlüssel |
TYZDCXVTANEDCG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


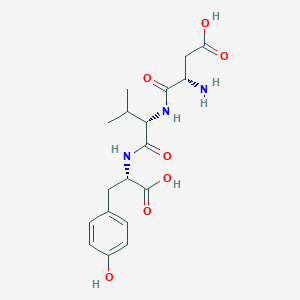
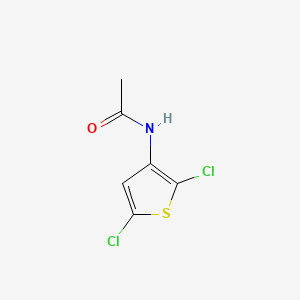
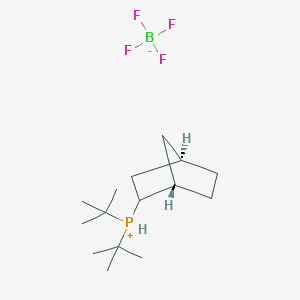

![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
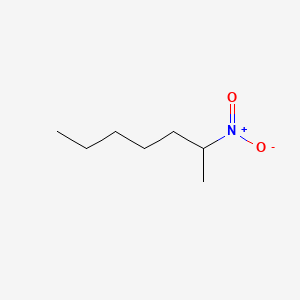

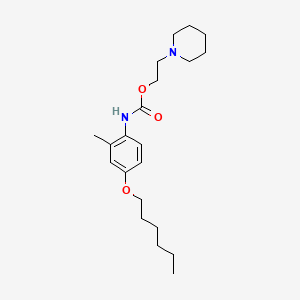
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
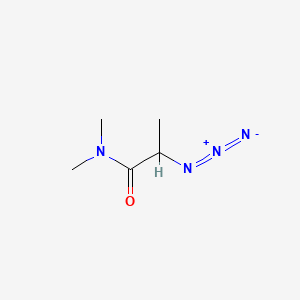
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

